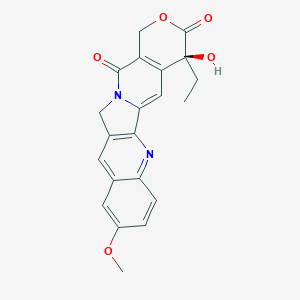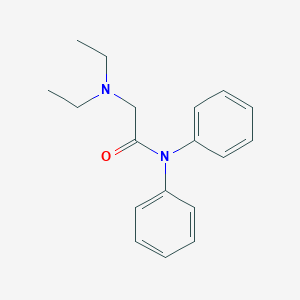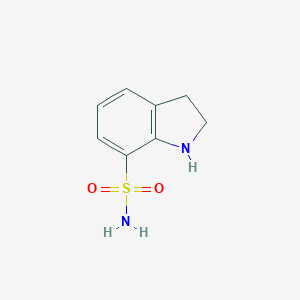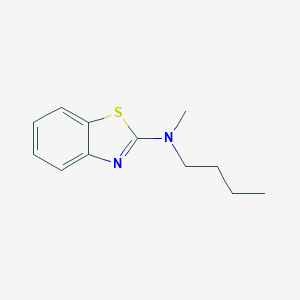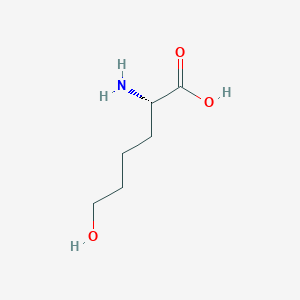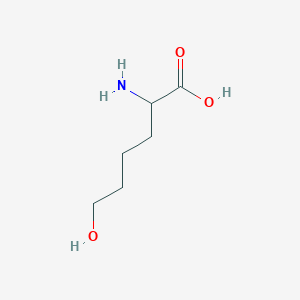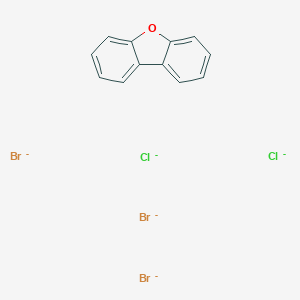
Dibenzofuran, tribromodichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, tribromodichloro- is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a halogenated dibenzofuran, which means that it contains both chlorine and bromine atoms in its molecular structure. In
Mechanism Of Action
The mechanism of action of dibenzofuran, tribromodichloro- is not well understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the next section.
Biochemical And Physiological Effects
Dibenzofuran, tribromodichloro- has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and disrupt the endocrine system. Additionally, exposure to dibenzofuran, tribromodichloro- has been linked to developmental delays and neurological disorders in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of using dibenzofuran, tribromodichloro- in lab experiments is its high level of reactivity and specificity. This compound can be used to selectively inhibit certain enzymes or to study the effects of halogenated organic compounds on biological systems. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm.
Future Directions
There are many potential future directions for research on dibenzofuran, tribromodichloro-. One area of interest is in the development of new materials and compounds that can be used in environmental remediation and pollution control. Additionally, further research is needed to fully understand the mechanism of action and potential health effects of this compound. Finally, the development of safer and more environmentally friendly methods for synthesizing dibenzofuran, tribromodichloro- is an important area of future research.
Conclusion
Dibenzofuran, tribromodichloro- is a halogenated dibenzofuran that has a wide range of potential applications in scientific research. This compound can be synthesized through a variety of methods and has been used in the development of new materials and as a reagent in organic chemistry reactions. However, the use of dibenzofuran, tribromodichloro- in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand the mechanism of action and potential health effects of this compound, as well as to develop safer and more environmentally friendly methods for its synthesis.
Synthesis Methods
Dibenzofuran, tribromodichloro- can be synthesized through a variety of methods, including the reaction of dibenzofuran with bromine and chlorine in the presence of a catalyst. This reaction results in the substitution of two hydrogen atoms on the dibenzofuran molecule with bromine and chlorine atoms. The resulting compound, dibenzofuran, tribromodichloro-, can then be purified through a series of chemical reactions and distillations.
Scientific Research Applications
Dibenzofuran, tribromodichloro- has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where this compound can be used to study the effects of halogenated organic compounds on ecosystems and human health. Additionally, dibenzofuran, tribromodichloro- has been used in the development of new materials and as a reagent in organic chemistry reactions.
properties
CAS RN |
107227-52-1 |
|---|---|
Product Name |
Dibenzofuran, tribromodichloro- |
Molecular Formula |
C12H8Br3Cl2O-5 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
dibenzofuran;tribromide;dichloride |
InChI |
InChI=1S/C12H8O.3BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5 |
InChI Key |
RECIRIQDYBSDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-] |
synonyms |
TRIBROMO-DICHLORODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



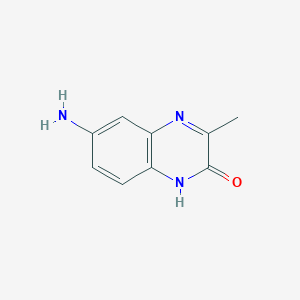
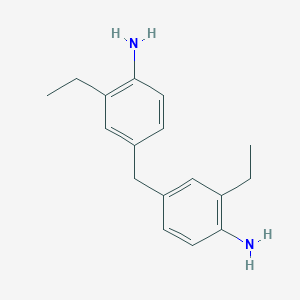
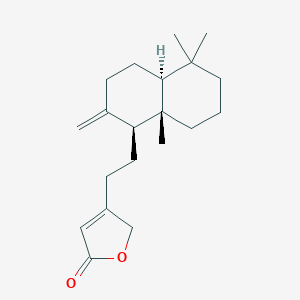
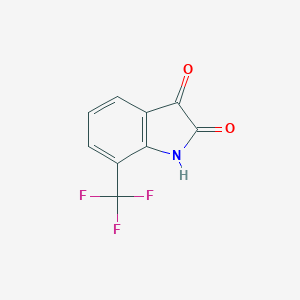
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
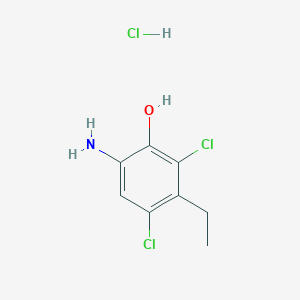
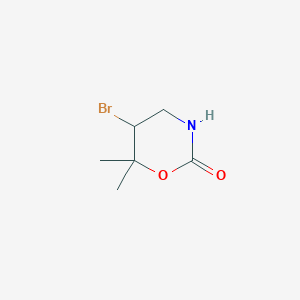
![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
